2,3-Dihydroxy-1,2-bis(4-methoxyphenyl)propan-1-one
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Overview
Description
2,3-Dihydroxy-1,2-bis(4-methoxyphenyl)propan-1-one is an aromatic ketone with the molecular formula C10H12O5. This compound is known for its unique structure, which includes two methoxyphenyl groups and two hydroxyl groups attached to a propanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-1,2-bis(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of sodium hydroxide as a catalyst in a condensation reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-1,2-bis(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,3-Dihydroxy-1,2-bis(4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.
Industry: Used in the production of various aromatic compounds and as a flavoring agent in food and beverages
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-1,2-bis(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to various biochemical effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxyphenyl acetone
- Vanillyl methyl ketone
- 2-Propiovanillone
Uniqueness
2,3-Dihydroxy-1,2-bis(4-methoxyphenyl)propan-1-one is unique due to its dual hydroxyl and methoxy groups, which provide distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
26692-68-2 |
---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
2,3-dihydroxy-1,2-bis(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O5/c1-21-14-7-3-12(4-8-14)16(19)17(20,11-18)13-5-9-15(22-2)10-6-13/h3-10,18,20H,11H2,1-2H3 |
InChI Key |
LMENDIFMENIBKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CO)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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